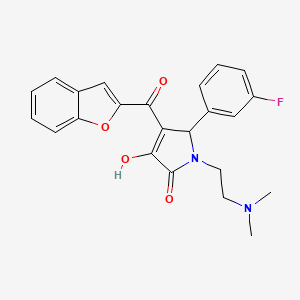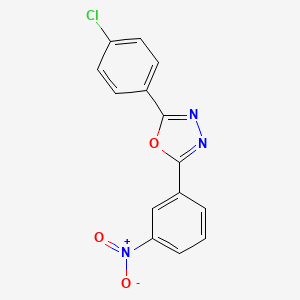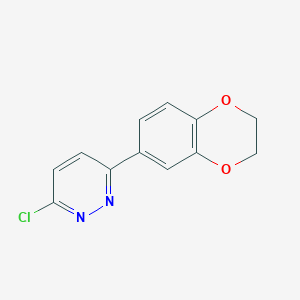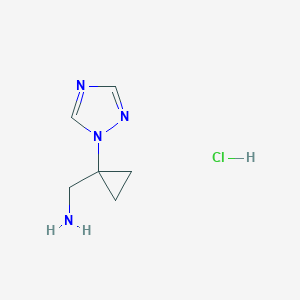
(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” is a chemical compound with the molecular formula C6H10N4. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,4-triazole ring via a methanamine linkage .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 138.17 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- A study by Younas et al. (2014) describes the synthesis of a similar compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, via 1,3-dipolar cycloaddition reaction. This process and the compound's structure, determined through NMR spectroscopy, Elemental Analysis, and MS data, provide insights into synthetic techniques relevant to triazole derivatives (Younas, Hallaoui, & Alami, 2014).
Biological and Antimicrobial Properties
- Thomas et al. (2010) synthesized a series of methanamine derivatives with a triazole moiety, exhibiting significant antibacterial and antifungal activities. This study highlights the potential of triazole derivatives in developing antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
- Panathur et al. (2013) investigated indole and triazole-based methanamine derivatives for their anticancer properties, revealing that certain molecules showed potent growth inhibitory action against cancer cell lines. This suggests the potential application of triazole derivatives in cancer therapy (Panathur et al., 2013).
Chemical Interactions and Inhibitory Properties
- Luo et al. (2015) explored the interaction mechanism of triazolyl substituted tetrahydrobenzofuran derivatives with H+,K+-ATPase at different pH levels. Their study provides valuable information on the inhibitory activity of these compounds and their potential as H+,K+-ATPase inhibitors (Luo et al., 2015).
Catalytic Activity in Chemical Reactions
- The study by Miura et al. (2016) on rhodium-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles demonstrates the production of boryl-substituted cyclopropylmethanamines, highlighting the catalytic potential of triazole-containing compounds (Miura, Nakamuro, Nikishima, & Murakami, 2016).
Application in Materials Science and Corrosion Inhibition
- Ma et al. (2017) researched triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate the potential application of such compounds in materials science and industrial corrosion prevention (Ma, Qi, He, Tang, & Lu, 2017).
Synthesis and Characterization in Organic Chemistry
- Shimoga, Shin, and Kim (2018) reported the successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, showcasing the diverse applications of such compounds in organic synthesis and characterization techniques (Shimoga, Shin, & Kim, 2018).
Safety and Hazards
The safety information for “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole ring structure have been reported to interact with various biological targets, including enzymes like aromatase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s pharmacological effects.
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Given the reported cytotoxic activity of 1,2,4-triazole derivatives against certain cancer cell lines , it can be inferred that these compounds may induce cell death or inhibit cell proliferation.
Eigenschaften
IUPAC Name |
[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-6(1-2-6)10-5-8-4-9-10;/h4-5H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSODMEGZJTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=NC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
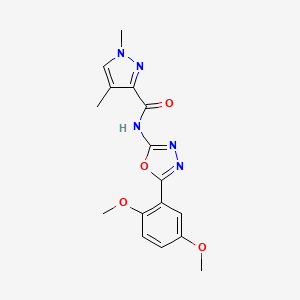
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2808283.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2808285.png)
![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)
![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)

